![molecular formula C4H4BrNOS B1337912 (4-Bromothiazol-2-YL)methanol CAS No. 204513-31-5](/img/structure/B1337912.png)
(4-Bromothiazol-2-YL)methanol
Overview
Description
“(4-Bromothiazol-2-YL)methanol” is a chemical compound with the molecular formula C4H4BrNOS. It has a molecular weight of 194.05 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is available in either solid or liquid form .
Molecular Structure Analysis
The InChI code for “(4-Bromothiazol-2-YL)methanol” is 1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromothiazol-2-YL)methanol” has a density of 1.9±0.1 g/cm³ . Its boiling point is 288.3±15.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 128.1±20.4 °C . The index of refraction is 1.642 . The molar refractivity is 36.9±0.3 cm³ . The compound has 2 H bond acceptors and 1 H bond donor . It has 1 freely rotating bond . The polar surface area is 61 Ų . The polarizability is 14.6±0.5 10^-24 cm³ . The surface tension is 63.8±3.0 dyne/cm . The molar volume is 102.1±3.0 cm³ .Scientific Research Applications
Comprehensive Analysis of (4-Bromothiazol-2-YL)methanol Applications
(4-Bromothiazol-2-YL)methanol: is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each presented under a clear and descriptive heading.
Antimicrobial Drug Development
(4-Bromothiazol-2-YL)methanol derivatives have been explored for their potential as antimicrobial agents. The thiazole ring, a core structure in this compound, is known to contribute to the antimicrobial activity. This application is significant in the development of new drugs that can combat resistant strains of bacteria and other pathogens .
Antitumor and Cytotoxic Agents
Research has indicated that thiazole derivatives exhibit cytotoxicity against various human tumor cell lines. The incorporation of (4-Bromothiazol-2-YL)methanol into compounds could lead to the development of new antitumor agents with the potential to treat cancers such as prostate cancer .
Antiretroviral Drug Synthesis
The thiazole moiety is a common feature in several antiretroviral drugs. As such, (4-Bromothiazol-2-YL)methanol could be used in the synthesis of novel compounds that inhibit the replication of retroviruses, including HIV .
Antifungal Applications
Similar to its antimicrobial properties, (4-Bromothiazol-2-YL)methanol could be utilized in the creation of antifungal drugs. These could offer new treatments for fungal infections, which are becoming increasingly problematic due to drug resistance .
Neuroprotective Research
Thiazole derivatives have shown promise in neuroprotective research. (4-Bromothiazol-2-YL)methanol could play a role in the synthesis of compounds that protect nerve cells against damage, which is crucial for diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemicals
The thiazole ring is also found in various agrochemicals. (4-Bromothiazol-2-YL)methanol could be involved in the development of new pesticides or herbicides, contributing to the protection of crops and ensuring food security .
Photographic Sensitizers
In the field of photography, (4-Bromothiazol-2-YL)methanol derivatives could be used as sensitizers. These compounds can improve the light sensitivity of photographic films, enhancing image quality .
Industrial Catalysts
Lastly, (4-Bromothiazol-2-YL)methanol may find applications as a precursor in the synthesis of catalysts used in various industrial chemical reactions. Catalysts derived from thiazole compounds can increase the efficiency of these reactions .
Safety and Hazards
properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYOCGYCIHPZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452995 | |
Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
204513-31-5 | |
Record name | (4-BROMOTHIAZOL-2-YL)METHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-bromo-1,3-thiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.